Cas no 860274-85-7 (1-2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl-2,2,6,6-tetramethylpiperidin-4-ol)

1-2-Hydroxy-3-(2,3,5-trimethylphenoxy)propyl-2,2,6,6-tetramethylpiperidin-4-ol is a hindered amine derivative with notable applications as a light stabilizer and antioxidant in polymer systems. Its molecular structure combines a phenolic moiety with a tetramethylpiperidine group, enhancing its ability to scavenge free radicals and inhibit oxidative degradation. This compound is particularly effective in protecting materials against UV-induced aging, making it suitable for use in coatings, plastics, and elastomers. Its dual functionality ensures long-term stability under harsh environmental conditions. The steric hindrance provided by the tetramethylpiperidine group further improves its thermal resistance and compatibility with various polymer matrices. This compound is valued for its efficiency in extending the service life of polymeric materials.
1-2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl-2,2,6,6-tetramethylpiperidin-4-ol structure
860274-85-7 structure
Product Name:1-2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl-2,2,6,6-tetramethylpiperidin-4-ol
CAS No:860274-85-7
MF:C21H35NO3
MW:349.507506608963
CID:6259966
PubChem ID:18807447
Update Time:2025-10-20

1-2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl-2,2,6,6-tetramethylpiperidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 1-2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl-2,2,6,6-tetramethylpiperidin-4-ol
    • VU0494378-1
    • 1-[2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol
    • SR-01000013224
    • AKOS002805491
    • F1562-0142
    • SR-01000013224-1
    • 1-(2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol
    • 860274-85-7
    • Inchi: 1S/C21H35NO3/c1-14-8-15(2)16(3)19(9-14)25-13-18(24)12-22-20(4,5)10-17(23)11-21(22,6)7/h8-9,17-18,23-24H,10-13H2,1-7H3
    • InChI Key: HBPODAZFVYNBNT-UHFFFAOYSA-N
    • SMILES: OC1CC(C)(C)N(CC(COC2C=C(C)C=C(C)C=2C)O)C(C)(C)C1

Computed Properties

  • Exact Mass: 349.26169398g/mol
  • Monoisotopic Mass: 349.26169398g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 419
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 52.9Ų

1-2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl-2,2,6,6-tetramethylpiperidin-4-ol Pricemore >>

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Additional information on 1-2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl-2,2,6,6-tetramethylpiperidin-4-ol

Introduction to 1-2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl-2,2,6,6-tetramethylpiperidin-4-ol (CAS No. 860274-85-7)

1-2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl-2,2,6,6-tetramethylpiperidin-4-ol is a meticulously designed compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential therapeutic applications. This compound, identified by the CAS number 860274-85-7, belongs to a class of molecules that exhibit promising characteristics for drug development. The intricate molecular framework of this compound incorporates several functional groups that contribute to its versatility and reactivity, making it a subject of extensive research in synthetic chemistry and medicinal biology.

The molecular structure of 1-2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl-2,2,6,6-tetramethylpiperidin-4-ol features a piperidine core substituted with a hydroxyl group at the 1-position and a propyl chain at the 3-position. The propyl chain is further modified with a 2,3,5-trimethylphenoxy group, which introduces additional complexity and potential interactions with biological targets. The presence of the tetramethylpiperidin-4-ol moiety enhances the compound's stability and solubility characteristics, making it suitable for various formulation and delivery systems.

In recent years, there has been growing interest in developing novel compounds that can modulate biological pathways associated with neurological disorders. The structural features of 1-2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl-2,2,6,6-tetramethylpiperidin-4-ol suggest potential applications in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies have indicated that the compound may interact with specific enzymes and receptors involved in these pathologies. For instance, the hydroxyl group and the trimethylphenoxymethyl side chain could serve as binding sites for target proteins, potentially leading to therapeutic effects.

One of the most compelling aspects of this compound is its synthetic accessibility. Researchers have developed efficient synthetic routes that allow for the scalable production of 1-2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl-2,2,6,6-tetramethylpiperidin-4-ol, enabling further exploration of its pharmacological properties. The synthesis involves multi-step organic transformations that highlight the compound's compatibility with modern pharmaceutical manufacturing techniques. This accessibility is crucial for advancing preclinical studies and eventually transitioning to clinical trials.

The pharmacokinetic profile of 1-2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl-2,2,6,6-tetramethylpiperidin-4-ol is another area of active investigation. The tetramethylpiperidine moiety contributes to favorable solubility parameters, which are essential for achieving optimal bioavailability. Additionally, the presence of multiple stereocenters in the molecule allows for the exploration of enantiomeric forms that may exhibit different biological activities. This aspect opens up avenues for structure-based drug design and optimization.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interaction modes of 1-2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl-2,2,6,6-tetramethylpiperidin-4-ol with various biological targets. Molecular docking studies have revealed potential interactions with enzymes such as acetylcholinesterase and monoamine oxidase (MAO), which are implicated in neurodegenerative diseases. These computational insights have guided experimental efforts aimed at validating these interactions through wet-lab assays.

The development of novel drug candidates often involves rigorous safety evaluations to ensure that they are suitable for human use. Toxicological studies on 1-2-hydroxy-3-(2,3-methoxy)propyl-piperidine derivatives (a closely related class of compounds) have provided valuable data on their safety profiles. While these studies do not directly address 1-hydroxy-N,N-dimethylethanolamine, they offer a comparative baseline for assessing potential risks associated with this compound. The tetramethyl substitution pattern in particular has been shown to enhance metabolic stability while minimizing off-target effects.

The future prospects for 1-hydroxy-N,N-dimethylethanolamine are promising given its unique structural features and potential therapeutic applications. Ongoing research aims to elucidate its mechanism of action through both in vitro and in vivo studies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area. The integration of high-throughput screening technologies will further enhance the discovery pipeline by identifying new derivatives with improved pharmacological properties.

In conclusion,1-hydroxy-N,N-dimethylethanolamine (CAS No. 860274857) represents a significant advancement in pharmaceutical chemistry due to its innovative design and multifaceted potential applications. Its structural complexity combined with favorable physicochemical properties positions it as a valuable candidate for further development in treating neurological disorders among other conditions yet to be fully explored.

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